2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
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Overview
Description
2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that combines elements of pyrimidine, benzimidazole, and phenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a pyrimidine derivative under acidic or basic conditions.
Introduction of the Octyl Group: The octyl group can be introduced via alkylation reactions using octyl halides in the presence of a strong base.
Acylation to Form the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorination agents can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Octyl-2-oxo-1,2,3,4-tetrahydropyrimidin-3-yl)-N-phenylacetamide
- 2-(1-Octyl-2-oxo-1,2,3,4-tetrahydrobenzimidazol-3-yl)-N-phenylacetamide
Uniqueness
The uniqueness of 2-(1-OCTYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-PHENYLACETAMIDE lies in its combined structural features of pyrimidine, benzimidazole, and phenylacetamide. This combination provides a unique set of chemical and biological properties that are not found in similar compounds. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H32N4O2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(1-octyl-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C26H32N4O2/c1-2-3-4-5-6-12-17-29-25(32)20(18-24(31)27-21-13-8-7-9-14-21)19-30-23-16-11-10-15-22(23)28-26(29)30/h7-11,13-16,20H,2-6,12,17-19H2,1H3,(H,27,31) |
InChI Key |
ZFNKSYWHIZJYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C(CN2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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